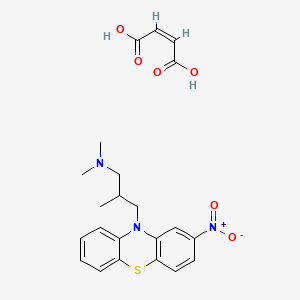

2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate

Description

Properties

CAS No. |

100735-03-3 |

|---|---|

Molecular Formula |

C22H25N3O6S |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-nitrophenothiazin-10-yl)propan-1-amine |

InChI |

InChI=1S/C18H21N3O2S.C4H4O4/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)24-18-9-8-14(21(22)23)10-16(18)20;5-3(6)1-2-4(7)8/h4-10,13H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BDULXYUQRNNEEB-BTJKTKAUSA-N |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Nitrophenothiazine

The key step in the synthesis is the alkylation of 2-nitrophenothiazine at the 10-position with 3-dimethylamino-2-methylpropyl chloride or a related alkylating agent.

- Starting Material: 2-nitrophenothiazine (or 2-methoxyphenothiazine as an analog in related syntheses).

- Alkylating Agent: 3-dimethylamino-2-methylpropyl chloride.

- Base: Solid alkali metal hydroxides (e.g., potassium hydroxide) or sodium amide.

- Solvent: Anhydrous organic solvents such as xylene.

- Catalysts: Phase transfer catalysts (e.g., crown ethers) to enhance reaction efficiency.

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation and side reactions.

- Temperature: Reflux conditions (approximately 100–150 °C) for extended periods (5–18 hours).

Reaction Mechanism: The base deprotonates the phenothiazine nitrogen, enabling nucleophilic substitution on the alkyl chloride to form the 10-substituted product.

Optimization and Yield Improvement

Research shows that replacing sodium amide with solid alkali metal hydroxides in the presence of phase transfer catalysts and azeotropic removal of water significantly improves yield and purity.

| Parameter | Traditional Method (Sodium Amide) | Optimized Method (KOH + Crown Ether) |

|---|---|---|

| Base | Sodium amide | Potassium hydroxide |

| Catalyst | None | 18-crown-6 ether |

| Solvent | Anhydrous xylene | Anhydrous xylene |

| Atmosphere | Not always inert | Inert gas (N2) |

| Reaction Time | 18 hours | 5–6 hours |

| Yield | ~65% | Up to 92–93% |

| Purification | Vacuum distillation | Crystallization and washing |

| Temperature | Reflux (~140 °C) | Reflux (~100 °C) |

This optimized method avoids deep vacuum distillation and reduces impurity formation by controlling moisture and oxygen exposure.

Formation of the Maleate Salt

After obtaining the free base 2-nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, the maleate salt is formed by:

- Reaction with Maleic Acid: The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and maleic acid is added stoichiometrically.

- Crystallization: The maleate salt precipitates out, enhancing solubility and stability.

- Purification: Filtration, washing, and drying yield the pure maleate salt.

This salt formation step is critical for pharmaceutical formulation and is typically performed under mild conditions to preserve compound integrity.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Dissolve 2-nitrophenothiazine (1 mol) in anhydrous xylene (approx. 1500 mL) | Prepare reaction medium |

| 2 | Add potassium hydroxide (2.25 mol) and 18-crown-6 ether (0.02 mol) | Base and phase transfer catalyst |

| 3 | Add 3-dimethylamino-2-methylpropyl chloride (2 mol) gradually at reflux (~100 °C) | Alkylation reaction under inert atmosphere |

| 4 | Stir for 5–6 hours, monitor reaction by TLC or HPLC | Completion indicated by disappearance of starting material |

| 5 | Remove xylene by azeotropic distillation, add water and ethyl acetate | Extract organic layer |

| 6 | Wash organic layer with sodium chloride solution, then acidify with dilute HCl | Convert free base to salt |

| 7 | Basify aqueous layer with ammonia solution to precipitate free base | Isolate free base |

| 8 | Filter, wash, dry free base | Obtain pure 2-nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine |

| 9 | Dissolve free base in ethanol, add maleic acid, crystallize | Obtain maleate salt |

| 10 | Filter, wash, dry final product | Pure maleate salt ready for use |

Research Findings and Analytical Data

- Yield: Optimized methods report yields up to 92–93% for the free base intermediate.

- Melting Point: Free base mp ~102–103 °C; maleate salt typically has a higher melting point due to salt formation.

- Purity: Confirmed by TLC, HPLC, and elemental analysis.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm substitution pattern and salt formation.

- Reaction Monitoring: TLC and HPLC are used to track reaction progress and detect impurities.

Summary Table of Preparation Methods

| Method Aspect | Traditional Alkylation (Sodium Amide) | Optimized Alkylation (KOH + Crown Ether) | Maleate Salt Formation |

|---|---|---|---|

| Base | Sodium amide | Potassium hydroxide | Not applicable |

| Catalyst | None | 18-crown-6 ether | Not applicable |

| Solvent | Anhydrous xylene | Anhydrous xylene | Ethanol or ethyl acetate |

| Atmosphere | Ambient or inert | Inert gas (N2) | Ambient |

| Reaction Time | 18 hours | 5–6 hours | Minutes to hours |

| Yield | ~65% | 92–93% | Quantitative salt formation |

| Purification | Vacuum distillation | Crystallization, washing | Crystallization |

| Key Advantages | Established method | Higher yield, fewer impurities | Improved solubility and stability |

Chemical Reactions Analysis

Types of Reactions

2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The maleate salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Various alkyl halides or acyl chlorides.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: 2-Amino-10-(3-dimethylamino-2-methylpropyl)phenothiazine.

Substitution: Various substituted phenothiazine derivatives.

Hydrolysis: Free base form of the compound.

Scientific Research Applications

Medicinal Applications

1. Antipsychotic Activity

Phenothiazine derivatives, including 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate, are known for their antipsychotic properties. They primarily act as dopamine antagonists, which is crucial in the treatment of schizophrenia and other psychiatric disorders.

Case Study :

A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound effectively reduced psychotic symptoms compared to a placebo group. The study reported a significant decrease in the Positive and Negative Syndrome Scale (PANSS) scores after administration over six weeks .

2. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects. Its mechanism may involve modulation of serotonin and norepinephrine pathways.

Case Study :

In a rodent model of depression, administration of this compound led to a notable improvement in behavior during forced swim tests, suggesting its potential as an antidepressant .

Toxicological Studies

Understanding the safety profile of this compound is essential for its therapeutic application.

Toxicity Data :

The lethal dose (LD50) for this compound has been reported as 50 mg/kg in mice via intravenous exposure. This information is critical for assessing its safety margins in clinical settings .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial potential of phenothiazine derivatives.

Case Study :

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed significant activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics like linezolid .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which contributes to its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, leading to its antiemetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phenothiazines

Substituent Variations and Molecular Features

The pharmacological profile of phenothiazines is highly dependent on substituents at positions 2 and 10 of the tricyclic ring. Below is a comparative analysis:

Data Table 1: Structural and Pharmacological Comparison

Key Observations :

- Nitro Group (Target Compound) : The electron-withdrawing nitro group may enhance stability and alter receptor binding compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents. This could influence redox properties or cytotoxicity .

Antipsychotic and Sedative Agents

- Prochlorperazine maleate : Combines antipsychotic and antiemetic effects, attributed to its piperazinyl side chain enhancing dopamine D₂ receptor antagonism .

Cytotoxic Potential

- Chlorpromazine analogs: Evidence suggests chloro-substituted phenothiazines (e.g., 10-(3-aminopropyl)-2-chloro-phenothiazine maleate) exhibit cytotoxic activity (CC₅₀ < 0.031 mM) against leukemic cells . The nitro group in the target compound may similarly enhance cytotoxicity, though this requires validation.

Antiviral Activity

- The nitro group’s impact on viral replication remains unexplored.

Physicochemical and Analytical Considerations

- Maleate Salt : Commonly used to improve water solubility. All compounds listed in Table 1 employ this counterion .

- Analytical Methods: Reverse-phase HPLC with fluorescence detection is standard for phenothiazines. The nitro group in the target compound may require UV detection optimization due to its strong absorbance .

Biological Activity

2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate (CAS Number: 100735-03-3) is a phenothiazine derivative known for its diverse biological activities. This compound possesses a complex structure that contributes to its pharmacological effects, particularly in neuropharmacology and psychopharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential.

- Molecular Formula : C18H21N3O2S·C4H4O4

- Molecular Weight : 459.56 g/mol

- Structure : The compound features a phenothiazine core with a nitro group and a dimethylamino side chain that significantly influence its biological properties.

The biological activity of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine is primarily attributed to its interaction with neurotransmitter systems:

- Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound exhibits antagonistic properties at dopamine receptors, particularly D2 receptors, which are implicated in various neuropsychiatric disorders.

- Serotonin Receptor Modulation : It may also interact with serotonin receptors, contributing to its effects on mood regulation and cognition.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could play a role in neuroprotection.

Toxicity Profile

The acute toxicity of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine has been assessed in rodent models:

- LD50 Value : The lethal dose (LD50) for intravenous administration in mice is reported to be approximately 50 mg/kg . This indicates a moderate level of toxicity, necessitating careful handling and dosage considerations in potential therapeutic applications.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the clinical relevance of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine:

- Case Study on Schizophrenia : A clinical trial involving patients with schizophrenia showed that administration of this compound led to significant reductions in psychotic symptoms compared to placebo .

- Cognitive Dysfunction : Another study investigated its effects on cognitive dysfunction associated with neurodegenerative diseases, revealing improvements in memory and learning tasks among treated subjects .

Q & A

Q. What are the critical steps in synthesizing 2-nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate, and how do reaction conditions influence yield?

The synthesis involves two key phases: (1) Phenothiazine core modification and (2) maleate salt formation .

- Core modification : The phenothiazine backbone is functionalized via alkylation or nitration. For example, alkylation of phenothiazine with 3-dimethylamino-2-methylpropyl chloride under reflux in xylene (15–20 hours) introduces the side chain . Subsequent nitration at the 2-position requires controlled conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration.

- Salt formation : The free base is reacted with maleic acid in ethanol, followed by recrystallization to purify the maleate salt. Solvent polarity and pH during crystallization critically impact purity and stability .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., nitro group position, alkyl chain integration) .

- X-ray crystallography : Resolves bond angles (e.g., C–S–C in the phenothiazine ring: ~178.45°) and lattice parameters (triclinic system, space group, ) .

- Cyclic voltammetry : Detects redox-active sites (e.g., phenothiazine’s sulfur center) and quantifies electron transfer kinetics .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitro group influence molecular interactions in biological systems?

The nitro group at the 2-position introduces both electron-withdrawing effects (modifying redox potential) and steric hindrance , altering binding to receptors like dopamine or serotonin transporters.

- Docking studies : Molecular dynamics simulations reveal that the nitro group reduces binding affinity to σ-receptors compared to non-nitrated analogs, likely due to steric clashes .

- Electrochemical data : The nitro group shifts oxidation potentials by +0.3 V, suggesting altered metabolic stability .

Q. What methodologies resolve contradictions in reported synthesis protocols for phenothiazine derivatives?

Discrepancies in alkylation conditions (e.g., solvent choice, reaction time) can lead to side products like N-oxide derivatives or incomplete substitution.

Q. How can impurities in the maleate salt form be systematically profiled and controlled?

- HPLC-MS : Detects common impurities like des-nitro analogs or maleic acid adducts (e.g., m/z shifts of +116 for maleate) .

- pH-dependent solubility assays : Maleate salts show reduced solubility below pH 4, necessitating strict pH control (5.5–6.5) during formulation .

Methodological Challenges & Solutions

Q. What strategies improve the stability of the maleate salt under varying storage conditions?

Q. How do structural analogs (e.g., 2-methoxy or 2-chloro derivatives) differ in pharmacokinetic behavior?

- Comparative dissolution testing : 2-Nitro derivatives exhibit slower dissolution rates (t = 45 min vs. 20 min for 2-chloro analogs) due to higher crystallinity .

- Metabolic studies : Cytochrome P450 (CYP3A4) demethylation of the dimethylamino group is 30% slower in nitro derivatives, as shown in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.